molecular formula C8H11NS B13318715 1-(4-Aminophenyl)ethane-1-thiol

1-(4-Aminophenyl)ethane-1-thiol

Cat. No.: B13318715
M. Wt: 153.25 g/mol
InChI Key: PYMHFMOJRXFHQK-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)ethane-1-thiol (CAS 1379330-61-6) is a chemical compound with the molecular formula C8H11NS and a molecular weight of 153.24 g/mol . It features an aminophenyl group linked to an ethanethiol chain, a structure that combines the electronic properties of an aromatic amine with the nucleophilic reactivity of a thiol group. This makes it a valuable building block in organic synthesis and materials science research. Researchers utilize this compound and its structural analogs as key intermediates in the development of more complex molecules, particularly in pharmaceutical research and the synthesis of functionalized materials . The compound is intended for research use only and is strictly not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the product sealed in a dry environment . For specific shipping and storage requirements, including cold-chain transportation, please consult the supplier.

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

1-(4-aminophenyl)ethanethiol

InChI

InChI=1S/C8H11NS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3

InChI Key

PYMHFMOJRXFHQK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N)S

Origin of Product

United States

Preparation Methods

Preparation Methods

Several methods exist for synthesizing 1-(4-Aminophenyl)ethane-1-thiol. Here are some established synthetic routes:

From 4-Hydroxyacetophenone

One method involves starting with 4-hydroxyacetophenone and converting it through a series of reactions. This approach includes reacting 4-hydroxyacetophenone with N,N-dimethylthiocarbamoyl chloride (DMTC) to form O-(4'-acetophenyl) N,N-dimethyl thiocarbamate. The product then undergoes pyrolytic rearrangement to yield S-(4'-acetophenyl)-N,N-dimethylthiocarbamate. This intermediate is reacted with hydroxylamine or a hydroxylamine salt, leading to an oxime, which is then subjected to a Beckmann rearrangement to form S-(N-acetyl-p-aminophenyl)-N,N-dimethylthiocarbamate. Hydrolysis of this compound results in N-acetyl-para-aminothiophenol, which can be further hydrolyzed to para-aminothiophenol.

The process can be summarized by the following equations (Ar is 1,4-phenylene, R, R' and R" are methyl, and X and Y are chloride):

  • 4-hydroxyacetophenone (4-HAP) + N,N-dimethylthiocarbamoyl chloride (DMTC) → O-(4'-acetophenyl) N,N-dimethyl thiocarbamate (Equation VII)
  • O-(4'-acetophenyl) N,N-dimethyl thiocarbamate → S-(4'-acetophenyl)-N,N-dimethylthiocarbamate (Equation VIII)
  • S-(4'-acetophenyl)-N,N-dimethylthiocarbamate + hydroxylamine → oxime (Equation I)
  • Oxime → S-(N-acetyl-p-aminophenyl) -N,N-dimethylthiocarbamate (Equation II)
  • S-(N-acetyl-p-aminophenyl) -N,N-dimethylthiocarbamate → N-acetyl-para-aminothiophenol (Equation III) or p-aminothiophenol (Equation IV)
  • N-acetyl-para-aminothiophenol + acetic anhydride → N,S-diacetyl-p-aminothiophenol (Equation V)
  • N-acetyl-para-aminothiophenol → para-aminothiophenol (Equation VI)

From 4-Methyl-3-Nitrobenzyl Chloride

The synthesis typically involves nucleophilic substitution or thiolation of a precursor (e.g., 4-Methyl-3-nitrobenzyl chloride) using thiourea or sodium hydrosulfide. Optimization can employ factorial design to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design (temperature: 60–100°C; solvent: Dimethylformamide (DMF) vs. Tetrahydrofuran (THF); catalyst: 0.5–2 mol%) can identify interactions affecting yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Data Table: Synthetic Methods and Conditions
Method Yield (%) Purity (%) Key Conditions
Thiourea route 65–75 92–98 DMF, 80°C, 1 mol% catalyst
NaSH-mediated 70–80 95–99 THF, 60°C, 2 mol% catalyst

Chemical Reactions Analysis

1-(4-Methyl-3-nitrophenyl)ethane-1-thiol undergoes various chemical reactions due to the presence of thiol and nitro groups:

  • Oxidation: The thiol group can be oxidized to form disulfides.
  • Reduction: The nitro group can be reduced to an amino group.
  • Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or iodine in the presence of a base.
  • Reduction: Catalytic hydrogenation or metal hydrides.
  • Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Characterization Techniques

Spectroscopic Techniques

Spectroscopic techniques are crucial for characterizing 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol.

  • UV-Vis Spectroscopy: Confirms π→π* transitions in the nitroaryl group (λmax ~260–280 nm).
  • NMR: ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5 ppm), and thiol proton (δ 1.5–2.0 ppm, exchangeable with D₂O). ¹³C NMR identifies quaternary carbons adjacent to the nitro group (~150 ppm).
  • FT-IR: S-H stretch (~2550 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-S bond (~680 cm⁻¹).

Applications in Scientific Research

1-(4-Methyl-3-nitrophenyl)ethane-1-thiol has several applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential as a biochemical probe due to its thiol group.
  • Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides (R-S-S-R).

    Reduction: Corresponding amines (R-NH2).

    Substitution: Thioethers (R-S-R).

Scientific Research Applications

1-(4-Aminophenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)ethane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The amino group in this compound is electron-donating, enhancing nucleophilicity at the thiol group. In contrast, the trifluoromethoxy group in its analog is strongly electron-withdrawing, which may reduce thiol reactivity .
  • Solubility: The amino group likely increases aqueous solubility compared to non-polar substituents like trifluoromethoxy or methoxy groups.
  • Synthetic Routes : While 2-(4-methoxyphenyl)ethane-1-thiol is synthesized from bromide precursors , 1-[4-(trifluoromethoxy)phenyl]ethane-1-thiol is commercially available with documented purity (95%) .

Biological Activity

1-(4-Aminophenyl)ethane-1-thiol, also known as 4-[(2-aminoethyl)thio]aniline, is an organic compound characterized by its unique structural features, which include a thiol group and an amino group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly its interactions with various biomolecules that may influence metabolic pathways and cellular functions.

Chemical Structure and Properties

  • Molecular Formula : C8H11N1S1
  • Molecular Weight : 169.25 g/mol
  • CAS Number : 68236-13-5

The presence of the thiol (-SH) group allows for the formation of covalent bonds with proteins and enzymes, enabling the compound to modulate biological processes effectively. The amino group (-NH2) contributes to the compound's polarity and potential for hydrogen bonding, enhancing its solubility in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The thiol group can react with electrophilic centers in proteins, leading to modifications that alter enzyme activity and protein function. This reactivity is critical for influencing cellular signaling pathways.
  • Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activities, which help mitigate oxidative stress in cells. This property is particularly relevant in therapeutic contexts where oxidative damage is a concern.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. Preliminary studies have shown that compounds with similar thiol functionalities can induce apoptosis (programmed cell death) in cancer cell lines by disrupting mitochondrial function and activating caspases, which are crucial for the apoptotic process.

Table 1: Antitumor Activity Comparison

Compound NameCell Line TestedInhibition Rate (%)IC50 (μM)
This compoundHepG2TBDTBD
IMB-1406HepG299.986.92
SunitinibHepG298.617.60

Note: TBD indicates that specific data for this compound is yet to be determined.

Neuroprotective Effects

In vitro studies have also suggested potential neuroprotective effects of thiol-containing compounds. The ability of these compounds to modulate oxidative stress responses may confer protective benefits against neurodegenerative conditions.

Study on Covalent Modifications

A study exploring the interaction of thiol compounds with various enzymes highlighted how this compound could influence enzyme kinetics by forming stable covalent adducts. This interaction was shown to enhance or inhibit enzyme activity depending on the specific biomolecule involved.

Antioxidant Activity Assessment

In a comparative analysis of antioxidant activities among various thiol compounds, it was found that those similar to this compound exhibited significant radical scavenging activity. This suggests a potential therapeutic role in diseases characterized by oxidative stress.

Q & A

Q. What are the optimal synthesis methods for 1-(4-Aminophenyl)ethane-1-thiol, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution reactions, where a halogenated precursor (e.g., 4-chloro-1-nitrobenzene) reacts with thiourea or sodium hydrosulfide under controlled conditions. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%). Advanced methods like continuous flow reactors are recommended for scalability and consistency . Analytical validation : NMR (¹H/¹³C) confirms structural integrity, while GC-MS detects volatile impurities .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and the thiol proton (δ 1.5–2.5 ppm, exchangeable). ¹³C NMR distinguishes the ethane-thiol carbon (δ 25–30 ppm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Monitors purity and detects byproducts (e.g., disulfides).
  • Elemental Analysis : Validates %C, %H, %N, and %S to confirm stoichiometry .

Q. How does the thiol group influence the compound’s reactivity in organic synthesis?

The thiol (-SH) group acts as a soft nucleophile, enabling:

  • Thioether formation : Reacts with alkyl halides (e.g., methyl iodide) via S_N2 mechanisms.
  • Metal coordination : Binds to gold or silver nanoparticles for catalytic applications.
  • Oxidative dimerization : Forms disulfides under mild oxidative conditions (e.g., H₂O₂), critical for studying redox-active systems .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interactions with biological targets?

The thiol group covalently modifies cysteine residues in proteins, disrupting enzymatic activity (e.g., inhibition of cysteine proteases). Halogen substituents (e.g., fluorine analogs) enhance binding affinity through hydrophobic interactions and electron-withdrawing effects. Computational docking studies suggest a binding energy range of -8.5 to -10.2 kcal/mol for protease targets .

Q. How do structural modifications impact the biological and chemical properties of this compound?

Systematic structure-activity relationship (SAR) studies reveal:

Modification Effect
Para-amino group Enhances solubility and hydrogen-bonding capacity.
Ethane chain length Longer chains reduce nucleophilicity but improve membrane permeability.
Halogen substitution Fluorine at the ortho position increases metabolic stability.
These insights guide drug design, particularly for antimicrobial agents .

Q. What environmental factors influence the stability of this compound in experimental settings?

  • pH : Degrades rapidly in alkaline conditions (pH >9) due to thiolate ion formation.
  • Temperature : Store at -20°C under nitrogen to prevent oxidation.
  • Light exposure : UV radiation accelerates disulfide formation; amber glassware is recommended .

Q. What novel applications are emerging for this compound in materials science?

  • Self-assembled monolayers (SAMs) : The thiol group anchors to gold surfaces, enabling biosensor development.
  • Polymer functionalization : Acts as a chain-transfer agent in RAFT polymerization for stimuli-responsive materials. Recent studies report a 15–20% increase in nanoparticle stabilization efficiency compared to alkanethiols .

Contradictions and Research Gaps

  • Synthetic yields : reports 70–80% yields using flow reactors, while traditional batch methods () achieve 50–60%. This discrepancy highlights the need for standardized protocols.
  • Biological activity : Some studies emphasize antimicrobial effects (), but others focus on enzyme inhibition (). Comparative assays under uniform conditions are warranted.

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